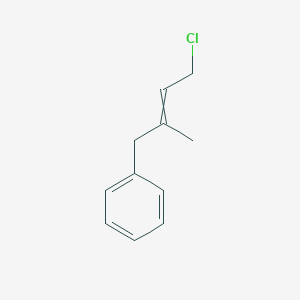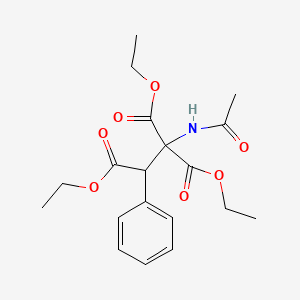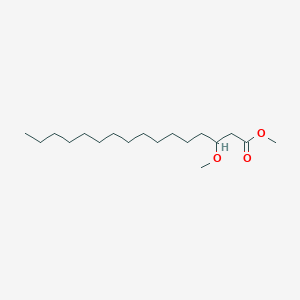![molecular formula C11H16ClO4P B14655125 Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester CAS No. 50652-90-9](/img/structure/B14655125.png)
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the 3-chlorophenyl group and the diethyl ester moiety contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester typically involves the reaction of 3-chlorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of the 3-chlorobenzaldehyde, followed by proton transfer and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phenyl compounds.
Applications De Recherche Scientifique
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the phosphonic acid group allows it to mimic phosphate esters, which are common substrates for many enzymes. This mimicry enables the compound to interfere with various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, diethyl ester
- Phosphonic acid, [(4-chlorophenyl)hydroxymethyl]-, diethyl ester
- Phosphonic acid, [(3-bromophenyl)hydroxymethyl]-, diethyl ester
Uniqueness
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with enzymes and other biological molecules, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
50652-90-9 |
|---|---|
Formule moléculaire |
C11H16ClO4P |
Poids moléculaire |
278.67 g/mol |
Nom IUPAC |
(3-chlorophenyl)-diethoxyphosphorylmethanol |
InChI |
InChI=1S/C11H16ClO4P/c1-3-15-17(14,16-4-2)11(13)9-6-5-7-10(12)8-9/h5-8,11,13H,3-4H2,1-2H3 |
Clé InChI |
JHNRHDVDQNTWFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC(=CC=C1)Cl)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



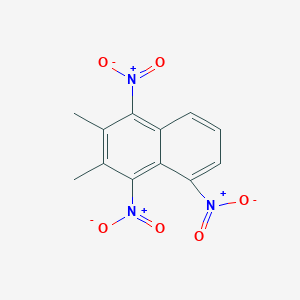
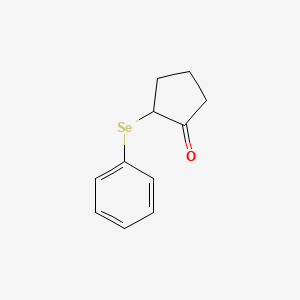
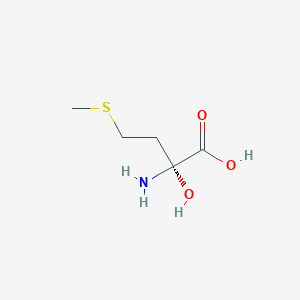
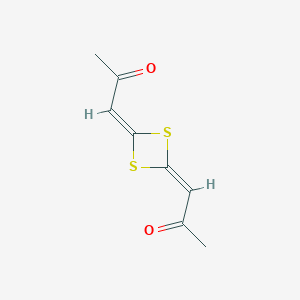
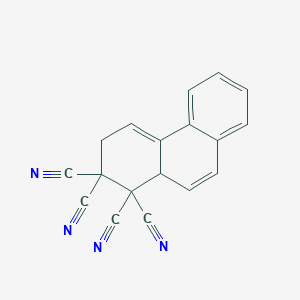
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
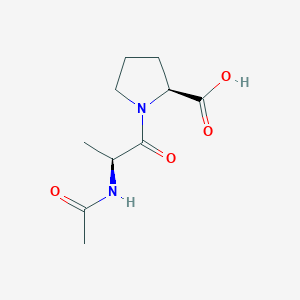
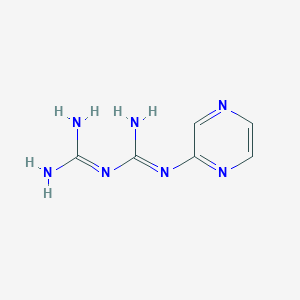
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
